2-(1,3-dioxoisoindol-2-yl)-N-(5-nitro-1,3-thiazol-2-yl)-1,3-dioxoisoindole-5-carboxamide
Overview
Description
2-(1,3-dioxoisoindol-2-yl)-N-(5-nitro-1,3-thiazol-2-yl)-1,3-dioxoisoindole-5-carboxamide is a complex organic compound that features multiple functional groups, including isoindole, nitro, and thiazole moieties. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxoisoindol-2-yl)-N-(5-nitro-1,3-thiazol-2-yl)-1,3-dioxoisoindole-5-carboxamide likely involves multiple steps, including the formation of the isoindole and thiazole rings, followed by their functionalization and coupling. Typical synthetic routes may include:
Formation of Isoindole Rings: This can be achieved through cyclization reactions involving phthalic anhydride and amines.
Formation of Thiazole Ring: This can be synthesized via Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
Coupling Reactions: The final step would involve coupling the isoindole and thiazole derivatives under specific conditions, possibly using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent purification processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitro group, converting it to nitroso or other oxidized forms.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at positions adjacent to the functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
The compound can be used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology
In biological research, such compounds may be investigated for their potential as enzyme inhibitors, receptor ligands, or other bioactive agents.
Medicine
Medicinal chemistry applications could include the development of new drugs, particularly if the compound exhibits biological activity against specific targets.
Industry
In industry, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.
Comparison with Similar Compounds
Similar Compounds
Phthalimide Derivatives: Compounds with similar isoindole structures.
Nitrothiazole Derivatives: Compounds with similar thiazole and nitro groups.
Uniqueness
The uniqueness of 2-(1,3-dioxoisoindol-2-yl)-N-(5-nitro-1,3-thiazol-2-yl)-1,3-dioxoisoindole-5-carboxamide lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(5-nitro-1,3-thiazol-2-yl)-1,3-dioxoisoindole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H9N5O7S/c26-15(22-20-21-8-14(33-20)25(31)32)9-5-6-12-13(7-9)19(30)24(18(12)29)23-16(27)10-3-1-2-4-11(10)17(23)28/h1-8H,(H,21,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSKLTVAKZHNBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)NC5=NC=C(S5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H9N5O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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